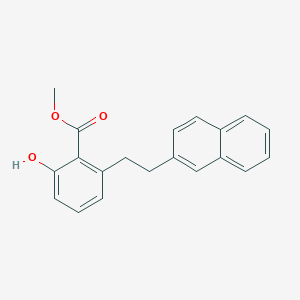

![molecular formula C17H16Cl2O3 B6339149 2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-84-7](/img/structure/B6339149.png)

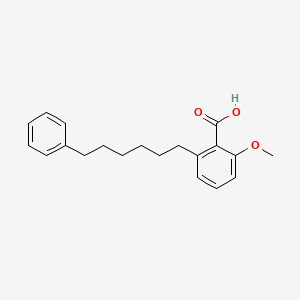

2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a methyl ester derivative of a benzoic acid molecule. It contains a dichlorophenyl group and a methoxy group attached to the benzoic acid backbone . Methyl esters are commonly used in organic chemistry as they are relatively easy to form and break, making them useful for a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dichlorophenyl group, the addition of the ethyl group, and the esterification to form the methyl ester . The exact methods would depend on the specific conditions and reagents used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the dichlorophenyl and methoxy groups .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methyl ester group could be hydrolyzed to form the corresponding carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction widely used in organic synthesis. It involves the cross-coupling of aryl or vinyl boron reagents with aryl or vinyl halides or triflates. MFCD12546844, being an organoboron compound, can serve as a suitable reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmental compatibility contribute to its popularity .

Boronic Ester Stability Assessment

Boronic esters play a crucial role in various chemical transformations. MFCD12546844, as a boronic ester, can undergo transesterification reactions. Researchers often evaluate the stability of new boronic esters by assessing the extent of transesterification. This information is essential for designing robust synthetic routes .

Benzylic Position Reactions

The benzylic position in organic compounds is highly reactive. MFCD12546844, with its dichlorophenyl group, can participate in benzylic substitution reactions. For instance, it may undergo nucleophilic substitution (SN1) pathways, leading to the formation of new carbon–carbon bonds .

Protodeboronation Strategies

Protodeboronation involves the removal of a boron group from an organoboron compound. Researchers have explored less nucleophilic boron ate complexes to prevent unwanted side reactions. MFCD12546844 could be relevant in such strategies, contributing to the synthesis of complex molecules .

Transition Metal-Catalyzed Transformations

Transition metal catalysts often facilitate challenging transformations. MFCD12546844, with its boron functionality, can participate in various metal-catalyzed processes, including arylation, allylation, and metathesis reactions. These transformations enable the construction of diverse chemical scaffolds .

Drug Discovery and Medicinal Chemistry

Exploring the biological activity of MFCD12546844 derivatives could lead to novel drug candidates. Researchers can modify its structure to optimize properties such as solubility, binding affinity, and metabolic stability. Investigating its potential as an anti-inflammatory, anticancer, or antiviral agent is promising .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[2-(3,4-dichlorophenyl)ethyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O3/c1-21-15-5-3-4-12(16(15)17(20)22-2)8-6-11-7-9-13(18)14(19)10-11/h3-5,7,9-10H,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXXZXNGWGCWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

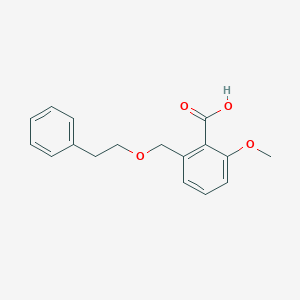

![2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%](/img/structure/B6339086.png)

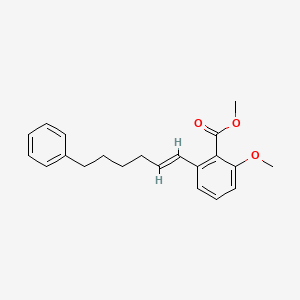

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)

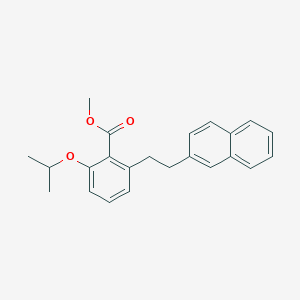

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)

![2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339110.png)

![2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339124.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339138.png)